

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Cat. No.: B566808

[Get Quote](#)

An In-depth Technical Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-amine: A Privileged Scaffold for Modern Drug Discovery

Abstract

The imidazo[1,2-b]pyridazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds, most notably the kinase inhibitor Ponatinib.^{[1][2]} This guide focuses on a key derivative, 3-Bromoimidazo[1,2-b]pyridazin-6-amine, a versatile synthetic intermediate poised for the development of next-generation therapeutics. We will provide an in-depth analysis of its physicochemical properties, validated synthetic protocols, and its strategic application in the design of targeted therapies, including kinase inhibitors and protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular framework.

The Imidazo[1,2-b]pyridazine Core: A Foundation of Therapeutic Success

The imidazo[1,2-b]pyridazine scaffold is a fused bicyclic system that has garnered significant attention for its ability to interact with a wide array of biological targets. Its rigid structure and specific arrangement of nitrogen atoms make it an ideal hinge-binding motif for many protein

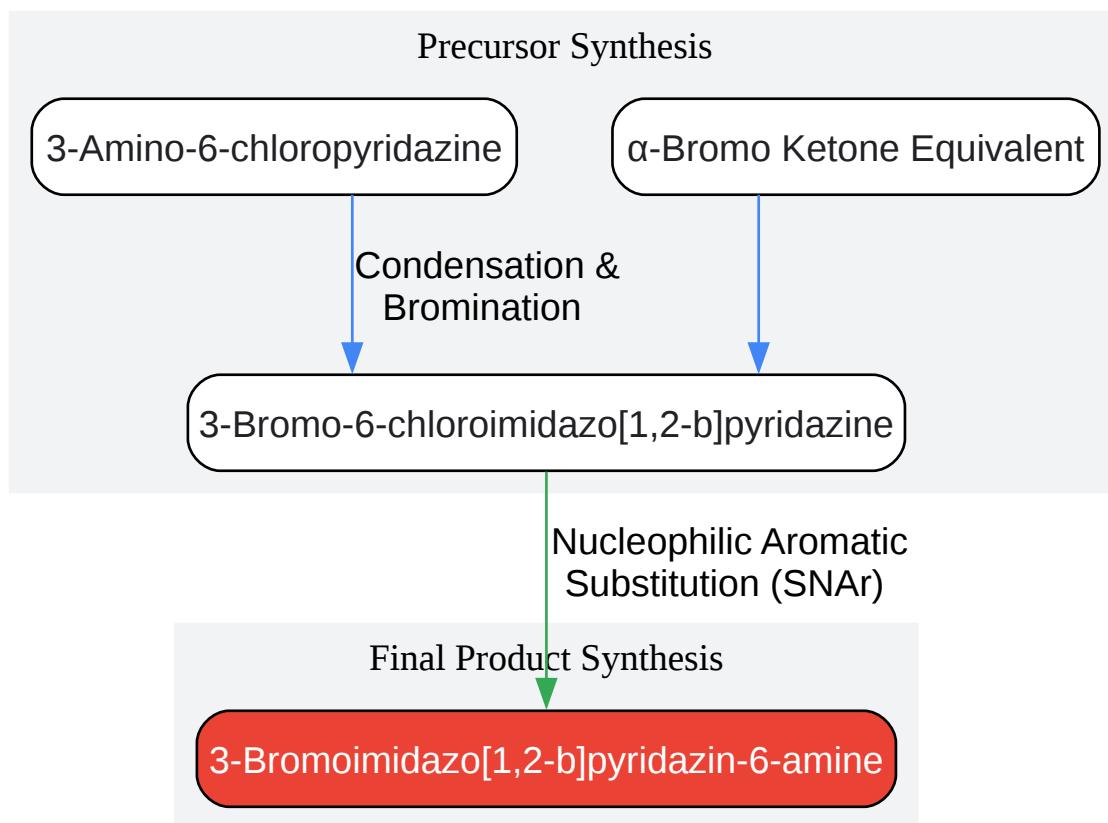
kinases. The resurgence of interest in this scaffold can be largely attributed to the clinical success of Ponatinib, a multi-targeted kinase inhibitor.[\[1\]](#)[\[2\]](#)

Beyond oncology, derivatives of this core have demonstrated a remarkable breadth of biological activities, including:

- Antiviral: Potent and broad-spectrum activity against human picornaviruses.[\[3\]](#)
- Anticancer: Inhibition of key kinases like c-Met and VEGFR2.[\[4\]](#)
- Neurodegenerative Disease: Development as imaging agents for β -amyloid plaques in Alzheimer's disease.[\[5\]](#)
- Anti-inflammatory and Antiparasitic: A wide range of other therapeutic applications are continuously being explored.[\[1\]](#)

3-Bromoimidazo[1,2-b]pyridazin-6-amine emerges as a particularly valuable building block. Its structure contains two distinct, orthogonally reactive sites: the 3-bromo position, ideal for metal-catalyzed cross-coupling reactions, and the 6-amino group, which can be readily functionalized through amidation or other substitutions. This dual functionality allows for the systematic and efficient construction of diverse chemical libraries aimed at novel therapeutic targets.

Physicochemical and Structural Characterization


The precise identity and properties of 3-Bromoimidazo[1,2-b]pyridazin-6-amine are critical for its effective use in synthesis and drug design.

Property	Data	Reference(s)
IUPAC Name	3-Bromoimidazo[1,2-b]pyridazin-6-amine	
Synonyms	3-Bromoimidazo[1,2-b]pyridazin-6-ylamine	[6][7]
CAS Number	1260850-70-1	[6][7][8]
Molecular Formula	C ₆ H ₅ BrN ₄	[6][8]
Molecular Weight	213.04 g/mol	[7][8]
Appearance	Yellow, brown, or off-white solid	[6]
Storage Conditions	2-8°C or Room Temperature, protect from light, keep dry	[6][9]
Predicted LogP	1.655	[7]
Predicted PSA	56.21 Å ²	[7]
SMILES	N_c1_cc_n2_c(Br)_cn_c2_n1	

Structural Insights for Synthesis: The nucleophilic 6-amino group serves as a handle for building out molecular complexity, while the 3-bromo position on the electron-rich imidazole ring is primed for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This electronic and functional arrangement is the key to its utility as a scaffold.

Synthesis and Purification

The efficient synthesis of 3-bromoimidazo[1,2-b]pyridazin-6-amine is paramount for its application in drug discovery programs. A recently developed, cost-effective, and high-yield method avoids the use of expensive and sensitive transition metal catalysts for the key amination step.[10]

[Click to download full resolution via product page](#)

Figure 1: General synthetic workflow for 3-Bromoimidazo[1,2-b]pyridazin-6-amine.

Experimental Protocol: Efficient C-6 Amination

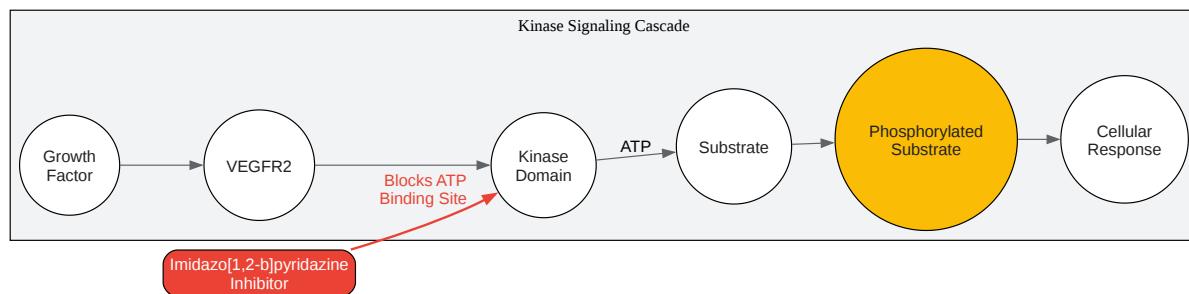
This protocol is adapted from a validated, metal-free methodology that provides excellent yields for the amination of the 3-bromoimidazo[1,2-b]pyridazine core.[\[10\]](#) The procedure relies on a fluoride-promoted nucleophilic aromatic substitution (SNAr).

Rationale: The choice of cesium fluoride (CsF) as a base and promoter is crucial. It is effective in promoting the displacement of the C-6 chlorine without requiring harsh conditions or expensive palladium or copper catalysts that can be difficult to remove from the final product. The use of a phase-transfer catalyst (BnNEt₃Cl) enhances reaction rates and consistency, particularly with less soluble reagents. DMSO is selected as the solvent due to its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents.

Step-by-Step Methodology:

- Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), cesium fluoride (CsF, 1.0 equiv.), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %).
- Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO). The specific amine source for installing the -NH₂ group (e.g., a protected ammonia equivalent or direct amination source) is then added (2.0 equiv.).
- Reaction: The reaction vessel is sealed and heated to 100 °C. The reaction progress is monitored by TLC or LC-MS (typically complete within 24 hours).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product, 3-bromoimidazo[1,2-b]pyridazin-6-amine.
- Characterization: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum is expected to show characteristic shifts for the protons on the bicyclic core, which can be compared to data for the starting material and related analogs.[\[11\]](#)

Applications in Drug Discovery


The dual functionality of 3-bromoimidazo[1,2-b]pyridazin-6-amine makes it an exceptionally powerful platform for generating molecules for two of the most active areas in modern drug discovery: kinase inhibition and targeted protein degradation.

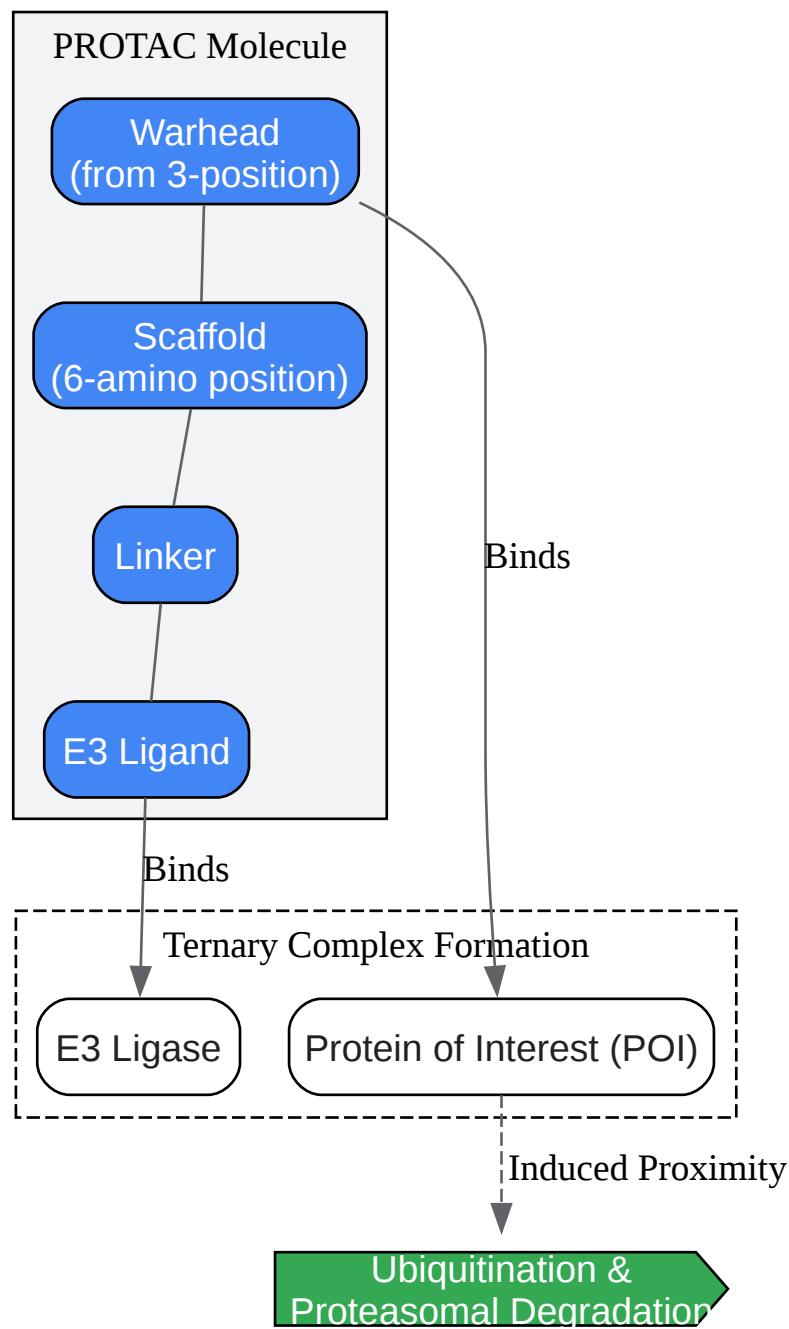
A. Kinase Inhibitor Design

The imidazo[1,2-b]pyridazine core acts as an effective scaffold for ATP-competitive kinase inhibitors. The 6-amino group can be elaborated with various substituents to interact with the solvent-exposed region of the kinase, enhancing potency and selectivity. The 3-bromo position allows for the introduction of moieties via cross-coupling to access deeper pockets within the

kinase active site, a strategy successfully used to develop potent c-Met and VEGFR2 inhibitors.

[4]

[Click to download full resolution via product page](#)


Figure 2: Mechanism of action for a kinase inhibitor derived from the scaffold.

B. Targeted Protein Degradation

The compound is explicitly listed as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).^[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

In a typical PROTAC design using this scaffold:

- Warhead: The 3-bromo position is functionalized via cross-coupling to attach a ligand (the "warhead") that binds to the protein of interest (POI).
- Linker Attachment Point: The 6-amino group serves as a robust anchor to attach a chemical linker, which is in turn connected to a ligand for an E3 ubiquitin ligase.

[Click to download full resolution via product page](#)

Figure 3: Role of the scaffold in a PROTAC leading to targeted protein degradation.

Conclusion and Future Outlook

3-Bromoimidazo[1,2-b]pyridazin-6-amine is more than just a single chemical entity; it is a strategic platform for innovation in drug discovery. Its validated, efficient synthesis and

orthogonal reactive handles provide medicinal chemists with a reliable tool to rapidly generate diverse and complex molecular architectures.[10] As the fields of targeted therapy and protein degradation continue to evolve, the demand for such versatile and well-characterized building blocks will only increase. The strategic application of this scaffold is expected to continue yielding novel clinical candidates for cancer, viral diseases, and neurodegenerative disorders, reinforcing the enduring legacy of the imidazo[1,2-b]pyridazine core in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β -Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromoimidazo[1,2-B]Pyridazin-6-Ylamine|CAS 1260850-70-1 [rlavie.com]
- 7. nbino.com [nbino.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE price,buy 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE(18087-73-5) 1H NMR [m.chemicalbook.com]

- To cite this document: BenchChem. [3-Bromoimidazo[1,2-b]pyridazin-6-ylamine IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b566808#3-bromoimidazo-1-2-b-pyridazin-6-ylamine-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com